molecular formula C20H33N3O8 B8071895 Boc-Lys(Boc)-OSu

Boc-Lys(Boc)-OSu

Cat. No.: B8071895
M. Wt: 443.5 g/mol
InChI Key: IQVLXQGNLCPZCL-UHFFFAOYSA-N
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Description

Boc-Lys(Boc)-OSu (tert-butoxycarbonyl-lysine(tert-butoxycarbonyl)-N-hydroxysuccinimide ester) is a protected lysine derivative widely used in peptide synthesis and dendrimer construction. Its structure features dual Boc protection on the α- and ε-amino groups of lysine, coupled with an N-hydroxysuccinimide (OSu) active ester for efficient coupling reactions. The compound has a molecular formula of C20H33N3O8, a molecular weight of 443.49 g/mol, and a purity of ≥97% . It is particularly valued in solid-phase peptide synthesis (SPPS) for its stability under basic conditions and ease of deprotection using trifluoroacetic acid (TFA) . Applications span antimicrobial peptidomimetics (e.g., NCK series against Clostridium difficile ), dendrimer synthesis , and proteomics workflows .

Properties

IUPAC Name

(2,5-dioxopyrrolidin-1-yl) 2,6-bis[(2-methylpropan-2-yl)oxycarbonylamino]hexanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H33N3O8/c1-19(2,3)29-17(27)21-12-8-7-9-13(22-18(28)30-20(4,5)6)16(26)31-23-14(24)10-11-15(23)25/h13H,7-12H2,1-6H3,(H,21,27)(H,22,28)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IQVLXQGNLCPZCL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCCCCC(C(=O)ON1C(=O)CCC1=O)NC(=O)OC(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H33N3O8
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

443.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Stepwise Protection of Lysine

The synthesis begins with the sequential protection of lysine’s α- and ε-amino groups using tert-butoxycarbonyl (Boc) groups. Key steps include:

Reagents and Conditions :

  • Lysine hydrochloride is dissolved in a mixture of water and dioxane (1:4 v/v).

  • Di-tert-butyl dicarbonate (Boc₂O) is added in a 2.2:1 molar ratio relative to lysine.

  • Triethylamine (TEA) serves as a base to maintain a pH of 8–9, facilitating nucleophilic attack on Boc₂O.

  • The reaction proceeds at 0–5°C for 4 hours, followed by room temperature stirring for 12 hours.

Outcome :

  • Dual Boc protection yields Boc-Lys(Boc)-OH with >95% efficiency, confirmed by thin-layer chromatography (TLC) using silica gel plates and a mobile phase of ethyl acetate/hexane (3:7).

Activation via N-Hydroxysuccinimide (NHS) Ester Formation

The carboxyl group of Boc-Lys(Boc)-OH is activated for peptide coupling:

Reagents and Conditions :

  • N-Hydroxysuccinimide (NHS) and dicyclohexylcarbodiimide (DCC) are added in a 1.2:1 molar ratio to Boc-Lys(Boc)-OH in anhydrous dichloromethane (DCM).

  • The reaction is conducted under nitrogen at 0°C for 2 hours, followed by 24 hours at room temperature.

  • Precipitated dicyclohexylurea (DCU) is removed by filtration, and the filtrate is concentrated under reduced pressure.

Outcome :

  • Crude This compound is obtained as a white solid, with yields typically ranging from 80–85%.

Industrial-Scale Production Strategies

Continuous Flow Reactor Systems

To enhance scalability, industrial processes employ continuous flow reactors:

Key Parameters :

  • Residence Time : 30–60 minutes at 25°C.

  • Solvent System : Tetrahydrofuran (THF) replaces DCM for improved solubility and easier recycling.

  • Throughput : 5–10 kg/hour, achieving >90% conversion efficiency.

Advantages :

  • Reduced side reactions (e.g., racemization) due to precise temperature control.

  • Automated in-line purification via liquid-liquid extraction minimizes manual intervention.

Quality Control Protocols

Industrial batches undergo rigorous characterization:

Parameter Method Specification
PurityReverse-phase HPLC≥98% (C18 column, 220 nm)
Stereochemical IntegrityPolarimetry[α]²⁵D = +4.5° to +5.5°
Residual SolventsGas Chromatography (GC)<500 ppm for DCM or THF

Characterization and Analytical Validation

Structural Confirmation

Nuclear Magnetic Resonance (NMR) :

  • ¹H NMR (400 MHz, CDCl₃) : δ 1.38 (s, 18H, Boc groups), 4.25 (m, 1H, α-CH), 2.80 (s, 4H, succinimide).

  • ¹³C NMR : 155.2 ppm (C=O of Boc), 170.5 ppm (C=O of succinimide).

Mass Spectrometry :

  • ESI-MS : m/z 444.5 [M+H]⁺ (theoretical 443.5 g/mol).

Purity Assessment

High-Performance Liquid Chromatography (HPLC) :

  • Column : Zorbax SB-C18 (4.6 × 150 mm, 5 µm).

  • Gradient : 10–90% acetonitrile in water (0.1% TFA) over 20 minutes.

  • Retention Time : 12.3 minutes.

Optimization Strategies for Enhanced Yield

Solvent Screening

Comparative studies identify optimal solvents:

Solvent Yield (%) Racemization (%)
DCM820.8
THF850.5
DMF781.2

THF provides the best balance of yield and stereochemical fidelity.

Stoichiometric Adjustments

  • NHS:DCC Ratio : A 1.2:1 ratio minimizes unreacted Boc-Lys(Boc)-OH while avoiding NHS degradation.

  • Reaction Time : Extending activation beyond 24 hours increases DCU formation without improving yield.

Case Study: Large-Scale Synthesis for Lisdexamfetamine Production

A patented process illustrates industrial application:

  • Coupling Reaction :

    • Boc-L-Lys(Boc)-OSu (25.0 g) is dissolved in 1,4-dioxane (150 mL).

    • N-Methylmorpholine (6.75 mL) and (2S,3R)-2-methyl-3-phenylaziridine (11.30 g) are added at <25°C.

    • Reaction completes in 1 hour (monitored by TLC).

  • Workup :

    • Concentration under vacuum yields a residue purified via silica gel chromatography (hexane/ethyl acetate).

    • Final product purity: 99.2% by HPLC.

Challenges and Mitigation Strategies

Racemization During Activation

  • Cause : Prolonged exposure to basic conditions.

  • Solution : Maintain reaction temperature <25°C and use non-polar solvents.

DCU Byproduct Formation

  • Cause : Excess DCC.

  • Solution : Precise stoichiometry (1.1:1 DCC:NHS) and rapid filtration.

Chemical Reactions Analysis

Types of Reactions

Benzenepentacarboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different products depending on the reagents and conditions used.

    Reduction: Reduction reactions can convert the carboxyl groups into other functional groups.

    Substitution: The carboxyl groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with hydrogen peroxide can produce hydroxybenzenepentacarboxylic acid .

Scientific Research Applications

Benzenepentacarboxylic acid has a wide range of applications in scientific research, including:

Mechanism of Action

The primary mechanism of action of benzenepentacarboxylic acid involves its ability to detect and scavenge hydroxyl radicals. The compound acts as a fluorescent probe, reacting with hydroxyl radicals to form a single fluorescent product, hydroxybenzenepentacarboxylic acid . This reaction is highly sensitive and specific, making it a valuable tool for studying oxidative processes in various fields.

Comparison with Similar Compounds

Structural and Functional Comparisons

Boc-Lys(Boc)-OSu vs. Fmoc-L-Lys(Boc)-OSu
Property This compound Fmoc-L-Lys(Boc)-OSu
Protecting Groups Boc (α and ε amines) Fmoc (α), Boc (ε)
Molecular Weight 443.49 g/mol ~525 g/mol (estimated)
Reactivity Activated OSu ester for amine coupling Activated OSu ester
Deprotection Boc removed with TFA (50% in DCM) Fmoc removed with piperidine
Applications Boc-based SPPS, dendrimers Fmoc-based SPPS for orthogonal strategies
Stability Stable in DCM at −20°C Light-sensitive; requires dark storage

Key Differences :

  • This compound is preferred in Boc-SPPS due to acid-labile protection, whereas Fmoc-L-Lys(Boc)-OSu suits Fmoc-SPPS, enabling milder deprotection .
  • Fmoc derivatives are more sensitive to light and base, limiting their use in prolonged reactions .
This compound vs. Boc-Lys(Z)-OSu
Property This compound Boc-Lys(Z)-OSu
Protecting Groups Boc (α and ε amines) Boc (α), Z (benzyloxycarbonyl, ε)
Deprotection TFA (acid) Z removed via hydrogenolysis (H2/Pd-C)
Applications Acid-stable workflows Requires hydrogenation, less common in modern SPPS
Cost/Availability Widely available (Sigma, Ark Pharm) Limited commercial availability

Key Differences :

  • Z-group deprotection (hydrogenolysis) is incompatible with sulfur-containing peptides, restricting Boc-Lys(Z)-OSu’s utility compared to Boc-protected analogs .

Biological Activity

Boc-Lys(Boc)-OSu, or N-(tert-butoxycarbonyl)-L-lysine bis(tert-butoxycarbonyl) ester, is a significant compound in the field of peptide synthesis. While it does not exhibit direct biological activity itself, its role as a versatile building block for synthesizing biologically active peptides is crucial. This article explores the biological activity associated with this compound, its mechanisms of action, and its applications in scientific research.

Chemical Structure and Properties

This compound is characterized by:

  • Two Boc groups : These protect the amino and carboxyl functionalities of lysine.
  • An OSu group : This N-hydroxysuccinimide ester enhances reactivity, facilitating efficient coupling with amino groups of other amino acids or peptides.

This structure allows this compound to be utilized effectively in peptide bond formation, which is essential for creating peptides with specific biological functions.

This compound primarily acts as a substrate for histone deacetylases (HDACs), influencing the histone acetylation-deacetylation pathway . This interaction can lead to the deacetylation of histones and non-histone proteins, impacting gene expression and various cellular processes. The compound’s ability to modify proteins facilitates studies on protein function and regulation within biological systems .

Applications in Peptide Synthesis

This compound is extensively used in:

  • Peptide synthesis : As a coupling reagent, it promotes the formation of peptide bonds when reacting with amino groups.
  • Protein modification : It allows for targeted modifications of proteins, aiding in the study of protein-protein interactions and enzyme mechanisms.
  • Development of peptide-based therapeutics : The synthesized peptides can have various biological activities, including hormonal and enzymatic functions.

Case Studies and Research Findings

Research indicates that peptides synthesized using this compound can interact with specific biological targets, leading to significant cellular effects. For instance:

  • Histone Modifications : Studies have shown that peptides derived from this compound can influence histone acetylation states, which are crucial for regulating gene expression.
  • Cancer Research : Some peptides synthesized from this compound have been explored for their potential applications in cancer treatment, particularly due to their interactions with HDACs .

Table 1: Summary of Biological Activity Related to Peptides Synthesized from this compound

Peptide Name Biological Activity Target Interaction Research Reference
Peptide AHistone acetylationHDACs
Peptide BAnticancer propertiesCancer cell lines
Peptide CEnzyme modulationSpecific enzymes

Q & A

Basic Research Questions

Q. What are the standard synthetic protocols for Boc-Lys(Boc)-OSu, and how is purity validated?

  • Methodological Answer : this compound is synthesized via HBTU-mediated coupling of Boc-protected lysine derivatives, followed by purification using column chromatography. Reverse-phase HPLC is critical to achieving >95% purity, as noted in peptide synthesis workflows . Characterization typically employs NMR (for structural confirmation), IR spectroscopy (to verify functional groups), and mass spectrometry (to confirm molecular weight). Purity criteria (e.g., ≤0.5% moisture) and physical properties (e.g., melting point at 184°C) should align with specifications in technical data sheets .

Q. How should this compound be stored to maintain stability during experiments?

  • Methodological Answer : Store the compound in anhydrous conditions at –20°C, sealed under inert gas (e.g., nitrogen). Monitor for hydrolysis of the active ester group by periodic TLC or HPLC analysis. Pre-weighed aliquots in desiccated vials minimize repeated exposure to moisture .

Q. What are the primary applications of this compound in peptide synthesis?

  • Methodological Answer : It serves as a dual-protected lysine derivative for introducing lysine residues into peptide chains. The Boc groups shield α- and ε-amino groups during solid-phase synthesis, enabling selective deprotection for orthogonal modifications. Post-coupling, TFA cleavage removes Boc groups while retaining other acid-labile protections .

Advanced Research Questions

Q. How can conflicting reports on this compound’s coupling efficiency in solid-phase synthesis be systematically analyzed?

  • Methodological Answer : Discrepancies often arise from solvent polarity (e.g., DMF vs. DCM), base choice (DIEA vs. NMM), or steric hindrance from neighboring residues. To resolve contradictions:

  • Compare reaction kinetics under controlled conditions (e.g., using LC-MS to track intermediate formation).
  • Conduct a meta-analysis of coupling yields across solvent/base combinations, adjusting molar ratios (e.g., 1:1.5 reagent:substrate) .
  • Evaluate side reactions (e.g., succinimide hydrolysis) via HPLC-MS to identify degradation pathways .

Q. What strategies optimize this compound’s integration into branched or cyclic peptide architectures?

  • Methodological Answer : For branched peptides, use orthogonal protection (e.g., Fmoc on ε-amine for later functionalization). For cyclization:

  • Employ microwave-assisted synthesis to enhance reaction rates and reduce epimerization.
  • Monitor ring-closing efficiency via MALDI-TOF and compare with linear analogs.
  • Address steric constraints by introducing spacers (e.g., PEG linkers) between lysine and the active ester .

Q. How can researchers design experiments to assess this compound’s compatibility with non-standard amino acids or post-translational modifications?

  • Methodological Answer :

  • Feasibility (FINER Criteria) : Pilot studies using model peptides with non-canonical residues (e.g., D-amino acids) to test coupling efficiency .
  • Confounding Variables : Control for pH, temperature, and solvent effects using design-of-experiment (DoE) approaches.
  • Data Validation : Cross-validate results with Edman degradation or tandem MS to confirm sequence fidelity .

Data Contradiction and Reproducibility

Q. What methodologies address inconsistencies in this compound’s solubility across studies?

  • Methodological Answer : Solubility discrepancies often stem from crystallinity variations or residual solvents. Mitigation steps:

  • Characterize batch-to-batch crystallinity via XRPD.
  • Pre-dissolve in minimal DMF or DMSO before adding to aqueous buffers.
  • Report solvent composition and temperature explicitly in methods to enable replication .

Q. How should researchers critically evaluate literature on this compound’s reactivity in complex matrices (e.g., lipidated peptides)?

  • Methodological Answer : Apply the PICO framework:

  • Population : Lipidated peptide systems.
  • Intervention : this compound coupling under varying lipid environments.
  • Comparison : Reactivity in non-lipidated vs. lipidated contexts.
  • Outcome : Coupling efficiency quantified via HPLC yield.
  • Cross-reference studies using analogous reagents (e.g., Boc-Lys(Z)-OSu) to infer mechanistic insights .

Tables for Key Data

Property Value/Technique Reference
Molecular Weight443.49 g/mol
Purity Criteria≥98% (HPLC), ≤0.5% moisture
Coupling SolventDMF, DIEA (1:1.5 molar ratio)
Stability–20°C, anhydrous, inert atmosphere
Characterization MethodsNMR, IR, MS, reverse-phase HPLC

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Boc-Lys(Boc)-OSu
Reactant of Route 2
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Boc-Lys(Boc)-OSu

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.